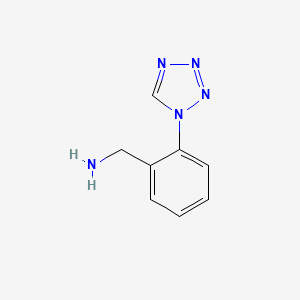

2-(1-Tetrazolyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(tetrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGCSIVXSTJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(1-Tetrazolyl)benzylamine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(1H-Tetrazol-5-yl)benzylamine

Introduction

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a "privileged" scaffold. Revered for its role as a bioisostere of the carboxylic acid group, it offers enhanced metabolic stability, lipophilicity, and binding interactions, making it a cornerstone in the design of novel therapeutics.[1][2][3] Numerous FDA-approved drugs, including blockbuster antihypertensives like Losartan and Valsartan, feature this nitrogen-rich heterocycle, underscoring its profound impact on drug development.[3][4]

This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to 2-(1H-tetrazol-5-yl)benzylamine, a versatile bifunctional building block. Possessing both a primary amine and a tetrazole ring on an ortho-substituted benzene core, this molecule serves as an invaluable starting point for the synthesis of complex, drug-like molecules and compound libraries. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the critical parameters that ensure a successful synthesis.

Overall Synthetic Strategy

The synthesis of 2-(1H-tetrazol-5-yl)benzylamine is efficiently achieved via a two-step sequence commencing from the readily available starting material, phthalonitrile (1,2-dicyanobenzene). The strategy hinges on two key transformations:

-

[3+2] Cycloaddition: Selective conversion of one of the two nitrile groups of phthalonitrile into a tetrazole ring.

-

Chemoselective Reduction: Reduction of the remaining nitrile group to a primary benzylamine, without affecting the structural integrity of the newly formed tetrazole ring.

Caption: Overall two-step synthesis of 2-(1H-Tetrazol-5-yl)benzylamine.

Step 1: Tetrazole Formation via [3+2] Cycloaddition

The cornerstone of this synthesis is the construction of the tetrazole ring from a nitrile precursor. This is most effectively accomplished through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[2][5]

Principle and Mechanism

The reaction involves the addition of an azide anion (a 1,3-dipole) across the carbon-nitrogen triple bond of the nitrile.[6] The process is significantly accelerated by the presence of a Brønsted or Lewis acid catalyst. In this protocol, ammonium chloride (NH₄Cl) serves as a convenient and safe in-situ source of hydrazoic acid (HN₃), which is the active cycloaddition partner.[6][7] The acid protonates the nitrile nitrogen, activating the cyano group toward nucleophilic attack by the azide ion, ultimately leading to the formation of the stable, aromatic tetrazole ring.[6]

Caption: Mechanism of acid-catalyzed tetrazole synthesis.

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for the cycloaddition, and its ability to dissolve the inorganic azide salts.[7][8]

-

Safety with Azides: Sodium azide is toxic, and its combination with acid generates hydrazoic acid (HN₃), which is both toxic and potentially explosive.[6][9] Using a stoichiometric proton source like NH₄Cl allows for the slow, in-situ generation of HN₃, minimizing its concentration and associated risks. This reaction must always be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Selectivity: Phthalonitrile possesses two identical nitrile groups. Under these reaction conditions, the reaction is typically stopped after the formation of the mono-tetrazole product. Driving the reaction to completion with excess azide would lead to the formation of the di-tetrazole byproduct. Careful monitoring by Thin Layer Chromatography (TLC) is crucial.

Experimental Protocol: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile[8]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Phthalonitrile | 1.0 | 128.13 | 1.28 g (10 mmol) |

| Sodium Azide (NaN₃) | 1.5 | 65.01 | 0.975 g (15 mmol) |

| Ammonium Chloride (NH₄Cl) | 1.1 | 53.49 | 0.605 g (11 mmol) |

| Dimethylformamide (DMF) | - | - | 15 mL |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalonitrile (1.28 g), sodium azide (0.975 g), ammonium chloride (0.605 g), and DMF (15 mL).

-

Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~2-3. This will protonate the tetrazole and cause the product to precipitate.

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration, washing thoroughly with cold water.

-

The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-(1H-tetrazol-5-yl)benzonitrile.[8]

Step 2: Chemoselective Nitrile Reduction

The final step is the reduction of the remaining nitrile group to a primary amine. The primary challenge is to achieve this transformation with high selectivity, leaving the aromatic tetrazole ring intact. While several reagents can reduce nitriles, a judicious choice is required to ensure high yield and purity of the target benzylamine.

Trustworthiness: A Self-Validating System for Reagent Selection

The selection of a reducing agent must be a self-validating process, where the chosen method inherently favors the formation of the primary amine while disfavoring side reactions. A comparison of common methodologies reveals a clear optimal choice.

| Reducing System | Key Characteristics | Advantages | Disadvantages |

| LiAlH₄ | Potent, non-selective hydride donor | Fast, powerful reduction | Lacks chemoselectivity; may reduce tetrazole ring; rigorous anhydrous conditions required.[10] |

| Catalytic Hydrogenation (H₂/Raney Ni) | Heterogeneous catalysis | Economical, effective | Often requires high pressure/temperature; can lead to secondary/tertiary amine byproducts via imine intermediates.[11][12] |

| Borane Complexes (BH₃-THF) | Electrophilic reducing agent | Good for many functional groups | Requires careful handling; can have complex workup procedures.[12][13] |

| Raney Ni / KBH₄ | Synergistic catalytic system | Highly selective for primary amines ; mild conditions (room temp); high yields; simple workup.[14][15][16] | Requires pre-activated Raney Ni. |

Based on this analysis, the Raney Nickel / Potassium Borohydride (KBH₄) system emerges as the superior method. It is a mild, efficient, and highly selective system for the direct conversion of aromatic nitriles to primary amines with minimal side-product formation.[14][15][16]

Expertise & Experience: The Raney Ni / KBH₄ Synergy

The efficacy of this system stems from a synergistic interaction. Raney Nickel, a fine-grained solid catalyst, acts as a Lewis acid, adsorbing and activating the nitrile group.[14] Potassium borohydride, a mild and safe hydride donor, then delivers the hydride to the activated carbon-nitrogen triple bond. This controlled, stepwise reduction via a surface-bound intermediate strongly favors the formation and release of the primary amine before it can react further to form secondary or tertiary amines, a common issue in standard catalytic hydrogenation.[14]

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. youtube.com [youtube.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. researchgate.net [researchgate.net]

"2-(1-Tetrazolyl)benzylamine" chemical properties and structure

An In-Depth Technical Guide to 2-(1-Tetrazolyl)benzylamine: Structure, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a benzylamine core structure where the phenyl ring is substituted at the ortho (C2) position with a tetrazole ring linked via its N1 position. The tetrazole moiety is a prominent pharmacophore in medicinal chemistry, primarily serving as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This structural feature imparts unique physicochemical properties, including increased lipophilicity and metabolic resistance compared to its carboxylic acid analogue, while maintaining a similar acidic pKa and spatial arrangement.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug discovery and chemical synthesis. We will explore its molecular structure, propose a robust synthetic pathway with detailed protocols, predict its analytical characteristics, and discuss its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Molecular Structure

The defining feature of this compound is the specific connectivity between the benzylamine and tetrazole moieties. The linkage occurs from the methylene carbon's adjacent phenyl ring position (C2) to a nitrogen atom (N1) of the tetrazole ring. This is distinct from its isomers where the linkage might be through the tetrazole's carbon atom (C5).

IUPAC Name: (2-(1H-tetrazol-1-yl)phenyl)methanamine Molecular Formula: C₈H₉N₅ Molecular Weight: 175.19 g/mol

The structure combines the aromaticity of the phenyl and tetrazole rings with the basicity and nucleophilicity of the primary amine, making it a functionally rich scaffold for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value / Estimate | Basis / Reference |

| Molecular Formula | C₈H₉N₅ | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted (based on similar tetrazoles) |

| Melting Point | 120 - 140 °C | Estimated range |

| pKa (Amine) | ~9.0 - 9.5 | Estimated (similar to benzylamine) |

| pKa (Tetrazole) | ~4.5 - 5.0 | Estimated (typical for N-H of tetrazole)[3] |

| XLogP3 | ~1.0 - 1.5 | Estimated |

| Hydrogen Bond Donors | 2 (NH₂ and NH of tetrazole) | Calculated |

| Hydrogen Bond Acceptors | 4 (Nitrogen atoms in tetrazole) | Calculated |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Predicted |

Proposed Synthesis and Purification

A robust and logical synthetic route to this compound involves a two-step process starting from commercially available 2-bromobenzonitrile. This pathway is designed for efficiency and control over regioselectivity.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(1H-Tetrazol-1-yl)benzonitrile via Ullmann Coupling

This step involves the N-arylation of 1H-tetrazole with 2-bromobenzonitrile. A copper-catalyzed Ullmann coupling is a well-established method for forming aryl-nitrogen bonds.

-

Causality: The use of a copper(I) catalyst, facilitated by a ligand such as L-proline, is crucial for activating the aryl bromide and enabling the nucleophilic attack from the tetrazole nitrogen. Potassium carbonate serves as the base to deprotonate the tetrazole, generating the active nucleophile. DMSO is chosen as a high-boiling polar aprotic solvent suitable for this reaction temperature.

Protocol:

-

To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzonitrile (1.0 eq), 1H-tetrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.5 M with respect to the starting bromide.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(1H-tetrazol-1-yl)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

The final step is the reduction of the benzonitrile group to the corresponding benzylamine. Borane complexes are effective for this transformation under mild conditions, selectively reducing the nitrile without affecting the tetrazole ring.

-

Causality: Borane-tetrahydrofuran complex (BH₃·THF) is a selective reducing agent for nitriles. The reaction proceeds via the formation of a borane-nitrile adduct, which is subsequently reduced to the amine. An acidic workup is required to hydrolyze the intermediate boron-nitrogen complexes and protonate the final amine for extraction. Lithium aluminum hydride (LiAlH₄) is a stronger alternative but requires more stringent anhydrous conditions.

Protocol:

-

Dissolve the 2-(1H-tetrazol-1-yl)benzonitrile (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex (1.0 M in THF, ~2.5 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases.

-

Adjust the pH to >10 with a 2 M sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via silica gel chromatography if necessary.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The following are the expected spectral characteristics.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.0-9.2 ppm (singlet, 1H): Proton on the C5 of the tetrazole ring (C-H).

-

δ ~7.4-7.8 ppm (multiplet, 4H): Aromatic protons of the phenyl ring. The ortho-substitution pattern will create a complex splitting pattern.

-

δ ~4.0-4.2 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-).

-

δ ~1.8-2.2 ppm (broad singlet, 2H): Amine protons (-NH₂). This signal may exchange with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~145-150 ppm: Carbon atom of the tetrazole ring (C5).

-

δ ~125-140 ppm: Aromatic carbons of the phenyl ring (4 signals expected due to substitution).

-

δ ~45-50 ppm: Methylene carbon (-CH₂-).

-

-

FT-IR (ATR, cm⁻¹):

-

3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

3100-3150 cm⁻¹: C-H stretch of the tetrazole ring.

-

1600-1620 cm⁻¹: N-H scissoring (bending) of the primary amine.

-

1450-1550 cm⁻¹: Aromatic C=C and tetrazole ring stretching vibrations.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z = 176.09.

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile scaffold in drug discovery. The tetrazole ring is a key component in several FDA-approved drugs, most notably in the "sartan" class of angiotensin II receptor antagonists like Losartan and Valsartan, where it mimics the function of a carboxylic acid.[1][4][5]

Potential Roles:

-

Bioisosteric Scaffold: The primary application is to use this molecule as a replacement for 2-aminomethylbenzoic acid in drug candidates. This can improve metabolic stability, cell permeability, and oral bioavailability.[2][3]

-

Fragment-Based Drug Design (FBDD): As a fragment, it presents a unique 3D spatial arrangement of aromatic, basic, and acidic isostere groups for probing the binding pockets of enzymes and receptors.

-

Synthesis of Fused Heterocycles: The primary amine provides a reactive handle for constructing more complex, fused heterocyclic systems, which are a rich source of novel bioactive compounds.

-

Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, opening applications in diagnostics or metalloenzyme inhibition.[1]

Derivatives of this core structure could be explored for a wide range of therapeutic targets, including but not limited to those involved in hypertension, inflammation, oncology, and infectious diseases.[3][6]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development scientists. Although not widely documented, its synthesis is achievable through established and reliable chemical transformations. Its unique combination of a benzylamine core with a bioisosteric tetrazole group makes it a highly valuable building block for creating novel chemical entities with potentially superior pharmacological profiles. The protocols and predictive data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and strategically deploy this compound in their discovery programs.

References

- Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. [URL: https://lifechemicals.com/blog/building-blocks/tetrazoles-in-medicinal-chemistry]

- ChemicalBook. (n.d.). Benzylamine | 100-46-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4852584.htm]

- Ortega-Alfaro, M. C., et al. (2018). Synthesis of 2-Tetrazolylmethyl-isoindolin-1-ones via a One-Pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/Dehydration Process. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152140/]

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [URL: https://anjs.edu.iq/index.php/anjs/article/view/2513]

- Smolecule. (2023). Buy 3-(1H-Tetrazol-5-yl)benzylamine | 765877-97-2. [URL: https://www.smolecule.com/cas-765877-97-2-3-1h-tetrazol-5-yl-benzylamine.html]

- Al-Nahrain University. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [URL: https://www.iasj.net/iasj/article/268955]

- ResearchGate. (2021). Drugs in the Tetrazole Series. [URL: https://www.researchgate.net/publication/351659132_Drugs_in_the_Tetrazole_Series]

- Duan, et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270438/]

- Sigma-Aldrich. (n.d.). Tetrazol. [URL: https://www.sigmaaldrich.com/US/en/search/tetrazol?focus=products&page=1&perpage=30&sort=relevance&term=tetrazol&type=product_name]

- University of Groningen. (2016). Convergent Three-Component Tetrazole Synthesis. [URL: https://research.rug.nl/en/publications/convergent-three-component-tetrazole-synthesis]

- National Institutes of Health. (2019). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6600293/]

- National Institutes of Health. (2014). MCR synthesis of a tetracyclic tetrazole scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231221/]

- National Institutes of Health. (2021). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8589086/]

- PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/36838501/]

- Echemi. (n.d.). 3-(1H-Tetrazol-5-yl)benzylamine. [URL: https://www.echemi.com/products/pid2140409-3-1h-tetrazol-5-yl-benzylamine.html]

- Google Patents. (2006). Novel synthesis of 2-Butyl-3-(1-trityl-1H-tetrazol-5-YL)biphenyl-4-YL). [URL: https://patents.google.

- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [URL: https://www.mdpi.com/1420-3049/28/4/1908]

- Google Patents. (1974). Synthesis of n-methylaniline. [URL: https://patents.google.

- PubChem. (n.d.). N-(1H-Tetrazol-5-yl)benzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/569479]

- MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [URL: https://www.mdpi.com/1422-8599/2024/1/M1897]

- Arabian Journal of Chemistry. (2021). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100253X]

- PrepChem.com. (n.d.). Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. [URL: https://www.prepchem.com/synthesis-of-5-2-chlorosulfonylphenyl-1-methyl-1h-tetrazole]

- National Institutes of Health. (2008). 2-(1H-Tetrazol-5-yl)benzonitrile. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]

- ChemicalBook. (n.d.). 2-(1H-PYRAZOL-1-YL)BENZYLAMINE | 449758-13-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0753086.htm]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

"2-(1-Tetrazolyl)benzylamine" CAS number and IUPAC name

An In-Depth Technical Guide to 2-(1H-Tetrazol-1-yl)benzylamine: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutics. 2-(1H-Tetrazol-1-yl)benzylamine has emerged as a compound of significant interest, merging two critical pharmacophoric elements: the metabolically robust tetrazole ring and a synthetically versatile primary amine. This guide provides an in-depth analysis of its chemical identity, synthesis, and profound utility as a building block in drug discovery. We will explore the foundational role of the tetrazole moiety as a carboxylic acid bioisostere and demonstrate how the benzylamine framework provides a gateway for constructing diverse chemical libraries aimed at a spectrum of biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development pipelines.

Core Chemical Identity

To effectively utilize any chemical entity, a precise understanding of its fundamental properties is essential. 2-(1H-Tetrazol-1-yl)benzylamine is characterized by the following identifiers and properties.

| Property | Value | Source |

| IUPAC Name | (2-(1H-tetrazol-1-yl)phenyl)methanamine | N/A |

| CAS Number | 449756-94-9 | [1] |

| Molecular Formula | C₈H₉N₅ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid (Typical) | N/A |

| Topological Polar Surface Area | 80.5 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1] |

The Tetrazole Moiety: A Pillar of Modern Medicinal Chemistry

The significance of 2-(1H-Tetrazol-1-yl)benzylamine is intrinsically linked to the unique attributes of the tetrazole ring. Historically, the tetrazole functional group has been recognized as a premier bioisostere for the carboxylic acid group.[3][4] This substitution is a cornerstone strategy in drug design for several compelling reasons:

-

Metabolic Stability : The tetrazole ring is exceptionally resistant to metabolic degradation, offering a significant advantage over the more labile carboxylic acid group. This enhances the pharmacokinetic profile of a drug candidate.[3]

-

Physicochemical Properties : With a pKa similar to that of a carboxylic acid, the tetrazole ring can engage in similar ionic interactions with biological targets. However, its increased lipophilicity can improve cell membrane permeability and overall bioavailability.[4]

-

Structural Mimicry : The planar, delocalized system of the tetrazole ring occupies a similar spatial arrangement to a carboxylate group, allowing it to fit into active sites designed for the latter.[5]

More than 20 FDA-approved drugs, including the blockbuster antihypertensives Losartan and Valsartan, feature a tetrazole ring, attesting to its profound impact on pharmaceutical development.[6][7] These compounds span a vast range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[8][9]

Synthesis and Chemical Reactivity

The synthesis of 2-(1H-Tetrazol-1-yl)benzylamine can be approached through several established routes in heterocyclic chemistry. A common and efficient strategy involves the construction of the tetrazole ring from a nitrile precursor, a reaction often referred to as a [3+2] cycloaddition.[5][10]

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 2-(1H-Tetrazol-1-yl)benzylamine.

The primary amine of the benzylamine moiety is the key handle for synthetic diversification. It readily participates in a wide array of chemical transformations, including:

-

Amide Coupling : Reaction with carboxylic acids or acyl chlorides to form amides.

-

Reductive Amination : Reaction with aldehydes or ketones to form secondary amines.

-

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold.

Application as a Versatile Building Block in Drug Discovery

The true value of 2-(1H-Tetrazol-1-yl)benzylamine lies in its application as a foundational building block for creating libraries of novel, drug-like molecules.[4][11] Its structure provides a perfect starting point for fragment-based or scaffold-based drug design.

The molecule can be conceptually divided into three key regions for diversification:

-

The Amine (Vector for Diversity) : The primary point of attachment for various R-groups, enabling the exploration of different side chains to optimize binding and physicochemical properties.

-

The Phenyl Ring (Structural Core) : Provides a rigid spacer that orients the other functional groups in a defined three-dimensional arrangement.

-

The Tetrazole Ring (Pharmacophore) : Acts as the key bioisosteric anchor, engaging with the biological target.

The following diagram illustrates its central role in library synthesis.

Caption: Role as a scaffold for generating diverse chemical libraries.

Experimental Protocol: Parallel Amide Library Synthesis

To illustrate the practical utility of this scaffold, the following section provides a detailed, self-validating protocol for the synthesis of a small amide library. This methodology is robust and amenable to high-throughput synthesis platforms.

Objective: To synthesize a diverse library of N-acylated derivatives of 2-(1H-Tetrazol-1-yl)benzylamine.

Materials:

-

2-(1H-Tetrazol-1-yl)benzylamine (1.0 eq)

-

A diverse set of carboxylic acids (R-COOH) (1.1 eq)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vials (e.g., 8 mL) with stir bars

-

Automated liquid handler (optional)

-

High-Performance Liquid Chromatography (HPLC) for analysis

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a 0.2 M stock solution of 2-(1H-Tetrazol-1-yl)benzylamine in anhydrous DMF.

-

Prepare a 0.22 M stock solution for each carboxylic acid in anhydrous DMF in separate vials.

-

Prepare a 0.24 M stock solution of HBTU in anhydrous DMF.

-

Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

-

Causality: Using stock solutions ensures accurate and rapid dispensing, which is critical for library synthesis and minimizes handling of solids. Anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.

-

-

Reagent Dispensing:

-

To each reaction vial, add the appropriate carboxylic acid stock solution (e.g., 250 µL).

-

Add the 2-(1H-Tetrazol-1-yl)benzylamine stock solution (250 µL) to each vial.

-

Causality: The amine is added before the coupling agent and base to ensure it is present to react with the in situ-formed activated ester.

-

-

Activation and Coupling:

-

To each vial, add the HBTU stock solution (250 µL).

-

Immediately follow with the addition of the DIPEA stock solution (250 µL).

-

Seal the vials and place them on a shaker or multi-well stir plate at room temperature.

-

Allow the reactions to proceed for 12-16 hours.

-

Causality: HBTU reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during amide bond formation, driving the reaction to completion.

-

-

Workup and Analysis (Quench & Crash Protocol):

-

To each reaction vial, add 1 mL of water. This will quench the reaction and precipitate the desired product, as many organic products are insoluble in a high-DMF/water mixture.

-

Centrifuge the vials to pellet the precipitate.

-

Decant the supernatant.

-

Wash the pellet with 1 mL of a 1:1 water/acetonitrile mixture and repeat the centrifugation and decanting process.

-

Dry the resulting solid product under a high vacuum.

-

-

Quality Control:

-

Dissolve a small amount of each product in a suitable solvent (e.g., DMSO).

-

Analyze the purity of each library member by HPLC.

-

Confirm the identity (molecular weight) of each product by LC-MS.

-

Trustworthiness: This QC step is non-negotiable. It validates the success of the synthesis for each library member and ensures that any downstream biological screening data is reliable.

-

Conclusion

2-(1H-Tetrazol-1-yl)benzylamine is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. By combining the proven bioisosteric advantages of the tetrazole ring with the synthetic flexibility of a primary benzylamine, it provides an efficient and powerful platform for generating novel molecular entities. Its utility as a core scaffold allows for the rapid exploration of chemical space, accelerating the hit-to-lead optimization process. As the demand for innovative therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a critical component of successful research and development programs.

References

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available at: [Link]

-

Jiang, B., et al. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Common drugs containing the tetrazole ring. Available at: [Link]

-

Ostrovskii, V. A., et al. (n.d.). Medicinal chemistry of tetrazoles. ResearchGate. Available at: [Link]

-

Seedion. (n.d.). 2-(1-Tetrazolyl)benzylamine. Available at: [Link]

-

Wikipedia. (n.d.). Benzylamine. Available at: [Link]

-

Reyes-Martinez, F., et al. (n.d.). Synthesis of 2-Tetrazolylmethyl-isoindolin-1-ones via a One-Pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/Dehydration Process. National Institutes of Health. Available at: [Link]

-

Maleki, A., et al. (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. National Institutes of Health. Available at: [Link]

-

Park, S. J., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8). Available at: [Link]

-

Domling, A., et al. (n.d.). Tetrazoles via Multicomponent Reactions. PubMed Central. Available at: [Link]

-

Ayub, A., et al. (2023). 2-(N-((20-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/2-(N-((20-(2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4yl)-methyl)-/52380f24e931327151e30a5cae89094391e605d8]([Link]

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Available at: [Link]

Sources

- 1. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 2. echemi.com [echemi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 2-(1-Tetrazolyl)benzylamine

This guide provides a comprehensive exploration of the synthetic pathways leading to 2-(1-Tetrazolyl)benzylamine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] This document delves into the core mechanisms of formation, provides detailed experimental protocols, and offers insights into the causality behind the synthetic choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their acidic nature, comparable to that of carboxylic acids, and their resistance to metabolic degradation make them valuable functional groups in the design of therapeutic agents.[2] The synthesis of substituted tetrazoles is, therefore, a critical area of study in organic and medicinal chemistry. This guide will focus on two plausible and efficient synthetic routes for the formation of this compound, a compound that combines the tetrazole ring with a benzylamine substituent, offering a scaffold for further molecular elaboration.

Route A: Two-Step Synthesis via a Benzonitrile Intermediate

This synthetic approach involves an initial cycloaddition to form the tetrazole ring from one of the nitrile groups of a phthalonitrile precursor, followed by the selective reduction of the remaining nitrile group to a benzylamine.

Part 1: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile

The first step in this route is the formation of the tetrazole ring through a [3+2] cycloaddition reaction between one of the nitrile groups of phthalonitrile and an azide salt.[1] This reaction is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles.

Mechanism of Formation:

The mechanism proceeds through the following key steps:

-

Activation of the Nitrile: In the presence of a proton source, such as ammonium chloride, or a Lewis acid, the nitrile nitrogen is protonated or coordinated, which increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Azide: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring.

-

Protonation: The final step involves protonation to yield the stable aromatic tetrazole ring.

Caption: Mechanism of 2-(1H-Tetrazol-5-yl)benzonitrile formation.

Experimental Protocol: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile

The following protocol is adapted from established literature procedures.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

-

Solvent Addition: Add dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 24 hours.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid product from an ethanol/water mixture to obtain pure 2-(1H-Tetrazol-5-yl)benzonitrile as colorless crystals.

| Reagent | Molar Eq. | Molar Mass ( g/mol ) |

| Phthalonitrile | 1.0 | 128.13 |

| Sodium Azide | 1.5 | 65.01 |

| Ammonium Chloride | 1.1 | 53.49 |

| DMF | - | 73.09 |

Table 1: Reagents for the synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile.

Part 2: Reduction of 2-(1H-Tetrazol-5-yl)benzonitrile to this compound

The second step involves the selective reduction of the remaining nitrile group to a primary amine. Care must be taken to choose a reducing agent that does not affect the tetrazole ring. Catalytic hydrogenation is a common and effective method for nitrile reduction.[3]

Mechanism of Reduction (Catalytic Hydrogenation):

-

Adsorption: Both the nitrile and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Raney Nickel, Palladium).

-

Hydrogenation to Imine: The nitrile undergoes stepwise hydrogenation, first forming an imine intermediate.

-

Hydrogenation to Amine: The imine intermediate is further hydrogenated to the primary amine.

Caption: Mechanism of nitrile reduction to benzylamine.

Experimental Protocol: Reduction of 2-(1H-Tetrazol-5-yl)benzonitrile

This proposed protocol is based on general procedures for catalytic hydrogenation of nitriles.[3]

-

Reaction Setup: In a high-pressure reactor (autoclave), dissolve 2-(1H-Tetrazol-5-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Reaction Conditions: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure and heat to the appropriate temperature. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

-

Workup: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

| Reagent | Molar Eq. | Notes |

| 2-(1H-Tetrazol-5-yl)benzonitrile | 1.0 | Starting material |

| Raney Nickel or Pd/C | catalytic | Hydrogenation catalyst |

| Hydrogen Gas (H₂) | excess | Reducing agent |

| Ethanol or Methanol | - | Solvent |

Table 2: Reagents for the reduction of 2-(1H-Tetrazol-5-yl)benzonitrile.

Route B: One-Pot Synthesis from 2-Aminobenzylamine

This route offers a more direct approach to this compound through a one-pot reaction of 2-aminobenzylamine with triethyl orthoformate and sodium azide. This method is widely used for the synthesis of 1-substituted tetrazoles from primary amines.[4]

Mechanism of Formation:

The reaction is thought to proceed through the formation of an amide acetal intermediate, followed by nucleophilic attack of the azide ion and subsequent cyclization.[4]

-

Formation of Amide Acetal: The primary amine (2-aminobenzylamine) reacts with triethyl orthoformate to form an amide acetal intermediate. This step may be catalyzed by an acid or a metal catalyst.

-

Nucleophilic Attack by Azide: The azide anion attacks the amide acetal, displacing an ethoxy group.

-

Cyclization and Elimination: The resulting intermediate undergoes cyclization with the elimination of ethanol to form the tetrazole ring.

Caption: Mechanism of 1-substituted tetrazole formation.

Experimental Protocol: One-Pot Synthesis from 2-Aminobenzylamine

This is a proposed protocol based on general methods for the synthesis of 1-substituted tetrazoles.[4]

-

Reaction Setup: In a round-bottom flask, combine 2-aminobenzylamine (1.0 eq), sodium azide (1.2 eq), and triethyl orthoformate (1.2 eq).

-

Catalyst (Optional): A catalyst, such as a Lewis acid (e.g., ZnCl₂) or a transition metal catalyst, can be added to facilitate the reaction.

-

Solvent: The reaction can be run in a suitable solvent like DMF or under solvent-free conditions.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 100-130 °C) and stir for the required time, monitoring the reaction progress.

-

Workup and Purification: After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified by crystallization or chromatography.

| Reagent | Molar Eq. | Notes |

| 2-Aminobenzylamine | 1.0 | Starting primary amine |

| Sodium Azide | 1.2 | Azide source |

| Triethyl Orthoformate | 1.2 | One-carbon source for the tetrazole |

| Catalyst (e.g., ZnCl₂) | catalytic | Optional, to improve reaction rate |

Table 3: Reagents for the one-pot synthesis of this compound.

Workflow Comparison and Summary

The choice between these two synthetic routes will depend on factors such as the availability of starting materials, desired yield, and scalability.

Caption: Comparison of synthetic workflows for this compound.

Concluding Remarks:

Both synthetic routes presented in this guide are based on well-established and reliable chemical transformations. Route A, while being a two-step process, utilizes a readily available starting material and involves a highly efficient cycloaddition reaction. The success of this route hinges on the selective reduction of the second nitrile group. Route B offers a more convergent and potentially more efficient one-pot synthesis, provided that the starting 2-aminobenzylamine is accessible. The choice of the optimal route will be dictated by the specific constraints and objectives of the research or development project. It is imperative that all experimental work is conducted with appropriate safety precautions, particularly when handling azides, which are potentially explosive.

References

-

Xing, Z., Han, G.-F., Zhu, W.-F., & Zhao, Y.-Y. (2008). 2-(1H-Tetrazol-5-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(5), o816. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(24), 4541-4543. [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Link]

-

Wikipedia. (n.d.). Nitrile reduction. [Link]

-

Glais, L., et al. (2018). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science, 362(6413), 445-450. [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3- phenylacrylenenitrile Derivatives Under Green Conditions Catalyzed by New Thermally St. [Link]

-

Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

El-Shaieb, K. M., & Jones, P. G. (2013). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. Zeitschrift für Naturforschung B, 68(8), 913-923. [Link]

-

Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 693-722. [Link]

Sources

Spectroscopic data for "2-(1-Tetrazolyl)benzylamine" (NMR, IR, Mass Spec)

To our valued scientific community:

While our aim is to provide in-depth technical guides based on verified experimental data, the absence of this foundational information for "2-(1-Tetrazolyl)benzylamine" prevents us from generating the comprehensive guide as originally intended. The creation of a scientifically rigorous document that meets the standards of researchers, scientists, and drug development professionals is contingent on the availability of such data.

We are committed to scientific integrity and accuracy. Therefore, rather than presenting predicted or analogous data that could be misleading, we have chosen to inform our audience of this data gap.

We will continue to monitor scientific publications and databases for the emergence of this information. Should the spectroscopic data for this compound become available, we will revisit this topic and endeavor to produce the detailed technical guide that was requested.

We appreciate your understanding and remain dedicated to serving the scientific community with accurate and reliable technical information.

An In-depth Technical Guide to the Solubility and Stability Assessment of 2-(1-Tetrazolyl)benzylamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 2-(1-Tetrazolyl)benzylamine, a molecule of interest due to its structural motifs—a benzylamine core and a tetrazole ring, the latter often serving as a metabolically stable bioisostere of a carboxylic acid.[1][2] Given the absence of published empirical data for this specific compound, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for determining aqueous solubility, identifying solubility-limiting factors, and establishing the intrinsic stability profile through forced degradation studies, all within the context of regulatory expectations.[3][4] The methodologies described herein are designed to be self-validating and provide the foundational data necessary to de-risk a development candidate and enable rational formulation design.

Introduction: The Critical Role of Physicochemical Profiling

This compound combines two moieties of significant interest in medicinal chemistry. The benzylamine structure is a common scaffold in various biologically active compounds, while the tetrazole ring is a key functional group used to enhance metabolic stability and modulate acidity.[1][5][6] The developability of such a candidate hinges on two core questions:

-

Solubility: Will the compound dissolve sufficiently in physiological environments to be absorbed and exert a therapeutic effect?[7]

-

Stability: Will the compound remain chemically intact during manufacturing, storage, and administration?[3]

Early and accurate assessment of these properties is paramount. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it directly impacts bioavailability.[8][9] Similarly, chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[10][11] This guide provides the strategic and experimental logic for conducting these essential studies in the early preclinical phase.

Preliminary Physicochemical Characterization

Before initiating wet-lab experiments, an in-silico and theoretical assessment of this compound provides a rational basis for experimental design. The key attributes are the molecule's acidity/basicity (pKa) and its lipophilicity (logP), which can be predicted based on its constituent functional groups.

-

Amine Group (pKa₁): The primary amine on the benzyl group is basic. Benzylamine itself has a pKa of approximately 9.3.[12] This group will be protonated and positively charged at physiological pH, which is expected to enhance aqueous solubility.

-

Tetrazole Ring (pKa₂): The N-H proton on the tetrazole ring is acidic, with a pKa typically in the range of 4.5-5.0, similar to a carboxylic acid.[1] This group will be deprotonated and negatively charged at physiological pH.

The molecule is therefore amphoteric , capable of carrying positive, negative, or neutral charges depending on the pH. This behavior dictates that its aqueous solubility will be highly pH-dependent, likely exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value/Characteristic | Rationale & Implication for Studies |

| Molecular Weight | ~175.19 g/mol | Influences diffusion and dissolution rates. |

| pKa (Basic) | ~9.0 - 9.5 | The benzylamine moiety will be protonated at pH < 9. |

| pKa (Acidic) | ~4.5 - 5.0 | The tetrazole ring will be deprotonated at pH > 5. |

| logP | 1.0 - 2.0 (Calculated) | Indicates moderate lipophilicity; solubility may be a challenge in aqueous media at neutral pH. |

| Solubility Profile | pH-dependent | Minimum solubility expected between pH 5 and 9. Solubility studies must cover a wide pH range. |

Comprehensive Solubility Assessment

Solubility testing should be approached in a tiered manner, starting with high-throughput kinetic measurements for initial screening and progressing to definitive thermodynamic measurements for formulation development.[8]

The Duality of Solubility: Kinetic vs. Thermodynamic

-

Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput method ideal for early discovery to flag compounds with potential issues.[8][9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically >24 hours) with an excess of solid material. This is the "gold standard" measurement required for late-stage development and regulatory filings.[7][8]

Visualization 1: Experimental Workflow for Solubility Assessment

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility.

1. Preparation of Buffers:

- Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and purified water. Use buffers with low ionic strength to minimize salt effects.

2. Sample Preparation:

- Add an excess of solid this compound to 1.5 mL glass vials (e.g., 2-5 mg). The amount should be sufficient to ensure solid material remains at the end of the experiment.

- To each vial, add 1.0 mL of the respective buffer.

- Include a blank vial (buffer only) for each pH point as a control.

3. Equilibration:

- Seal the vials securely.

- Place the vials on a rotating shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C).

- Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

4. Sample Processing:

- After equilibration, visually confirm the presence of undissolved solid in each vial.

- Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all solid particles. Discard the first few drops of the filtrate to avoid adsorptive losses.

5. Analysis:

- Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method (see Section 4.3).

- Prepare a calibration curve using standards of known concentrations prepared in a suitable solvent (e.g., 50:50 acetonitrile:water).

6. Data Reporting:

- Report the solubility in mg/mL or µg/mL for each pH and temperature condition.

Table 2: Template for Reporting Thermodynamic Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solid State of Residue (Post-Assay) |

| Purified Water | ~7.0 | 25 | [Experimental Value] | [e.g., Crystalline Form I] |

| 0.01 N HCl | 2.0 | 25 | [Experimental Value] | [e.g., Crystalline Form I] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [e.g., Crystalline Form I] |

| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | [e.g., Crystalline Form I] |

Stability Profiling and Forced Degradation

Forced degradation studies are the cornerstone of stability assessment. They are designed to intentionally degrade the drug substance to identify likely degradation products and establish a "stability-indicating" analytical method.[13][14] These studies are mandated by regulatory bodies like the ICH.[3][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

The Principle of Forced Degradation

By subjecting the compound to stress conditions more severe than those encountered in long-term storage, we can rapidly:

-

Elucidate potential degradation pathways (e.g., hydrolysis, oxidation).[11]

-

Identify and characterize major degradation products.

-

Demonstrate the specificity of the analytical method used for stability testing. The method must be able to resolve the parent peak from all potential degradant peaks.[13]

Visualization 2: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation stability studies.

Experimental Protocol: Forced Degradation Studies

1. Stock Solution Preparation:

- Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions (in solution):

- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C.

- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C.

- Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60 °C.

- Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

- Sampling: For all conditions, withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

3. Stress Conditions (solid state):

- Thermal Stress: Place a thin layer of solid compound in a vial and expose it to dry heat (e.g., 80 °C) for a set period (e.g., 7 days).

- Photostability: Expose a thin layer of solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

4. Control Sample:

- Prepare a control sample by diluting the stock solution with the same solvent and store it at 4 °C, protected from light. This represents the unstressed (t=0) sample.

5. Analytical Methodology: Stability-Indicating HPLC-UV/MS

- Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

- Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to separate the parent compound from all process impurities and degradation products.

- Detection: Monitor at a UV wavelength where the parent compound has significant absorbance (e.g., 254 nm) and collect mass spectral data to identify degradants.

- Analysis: Inject all stressed and control samples. Calculate the percentage of remaining parent compound (assay value) and the peak area percentage of each impurity.

Table 3: Template for Reporting Forced Degradation Data

| Stress Condition | Duration | Assay (%) of Parent Compound | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |

| Control (t=0) | 0 hr | 100.0 | ND | ND | 0.1 | 100.1 |

| 0.1 N HCl, 60°C | 24 hr | [Value] | [Value] | [Value] | [Value] | [Value] |

| 0.1 N NaOH, 60°C | 24 hr | [Value] | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 24 hr | [Value] | [Value] | [Value] | [Value] | [Value] |

| Heat (Solid), 80°C | 7 days | [Value] | [Value] | [Value] | [Value] | [Value] |

| Light (Solid) | ICH Q1B | [Value] | [Value] | [Value] | [Value] | [Value] |

| ND = Not Detected |

Integrated Strategy and Conclusion

The solubility and stability profiles of this compound are not independent variables; they are interconnected facets of its overall developability. Data from these studies provide a roadmap for subsequent activities:

-

pH-Dependent Solubility Data: Informs the selection of an appropriate formulation strategy. If solubility is low at neutral pH, techniques like salt formation (targeting the basic amine) or the use of enabling formulations (e.g., amorphous solid dispersions) may be necessary.[15]

-

Forced Degradation Results: Highlight the compound's liabilities. For instance, if significant degradation occurs under oxidative stress, the manufacturing process and final packaging may require protection from oxygen (e.g., nitrogen blanketing, inclusion of antioxidants). If the compound is light-sensitive, light-protective packaging is mandatory.

By executing the protocols detailed in this guide, researchers can build a robust, data-driven understanding of this compound. This foundational knowledge is indispensable for making informed decisions, mitigating development risks, and ultimately accelerating the path from a promising molecule to a safe and effective medicine.

References

- Forced Degradation Studies: Regulatory Considerations and Implement

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Arcinova.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- Application Notes and Protocols for the Analytical Characteriz

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.

- Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

- Drug solubility: why testing early m

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry.

- Benzylamine.

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.

- Benzylamine: Properties, Preparation and Applic

- Comprehensive Analysis of Benzylamine: Properties, Applic

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

A Technical Guide to Quantum Chemical Calculations of 2-(1-Tetrazolyl)benzylamine: A Framework for Drug Discovery Applications

Executive Summary

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. Its role as a metabolically stable bioisostere for the carboxylic acid group has cemented its presence in numerous FDA-approved drugs, spanning therapeutic areas from hypertension to infectious diseases.[1][2][3] When coupled with the versatile benzylamine core, a common precursor in pharmaceutical synthesis, the resulting molecule, 2-(1-Tetrazolyl)benzylamine (CAS No: 449756-94-9), emerges as a compound of significant interest for drug development professionals.[4][5]

This technical guide provides a comprehensive, field-proven framework for characterizing this compound using quantum chemical calculations. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, offering researchers a robust and self-validating workflow. We will detail the application of Density Functional Theory (DFT) to perform geometry optimization, vibrational frequency analysis, and to probe the molecule's electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) mapping. The ultimate goal is to translate theoretical data into actionable insights for rational drug design, informing predictions of reactivity, metabolic stability, and intermolecular interactions that are critical for lead optimization.[6][7]

Part 1: The Strategic Importance of this compound

The rationale for investigating this molecule is rooted in the proven success of its constituent parts. The tetrazole moiety is a five-membered aromatic ring containing four nitrogen atoms, which confers unique physicochemical properties.[1] In drug design, it is frequently used to replace a carboxylic acid group to enhance lipophilicity, improve oral bioavailability, and increase metabolic stability, thereby overcoming common liabilities in drug candidates.[2][3] Its ability to participate in hydrogen bonding and coordinate with metallic ions also makes it a key component in designing ligands for various biological targets.[2]

The benzylamine structure provides a flexible and synthetically tractable scaffold to which the tetrazole is attached.[5] The specific positional chemistry of this compound—with the tetrazole at the ortho position of the benzyl ring—creates a distinct spatial and electronic arrangement that warrants detailed computational investigation to unlock its full therapeutic potential.

Part 2: The Computational Chemist's Toolkit: Selecting the Right Method

Quantum chemical calculations allow us to build a model of a molecule and predict its properties from first principles, governed by the laws of quantum mechanics.[8] The choice of methodology is a critical decision that balances computational cost with predictive accuracy.

Expertise in Action: Why Density Functional Theory (DFT)?

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency. Unlike more computationally demanding ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction, significantly reducing calculation time. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional approximations, has a long track record of providing reliable results for the geometries and electronic properties of a wide range of organic compounds.[9][10]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. For this guide, we select the 6-31G(d) Pople-style basis set.

-

Causality: The "6-31G" part provides a flexible description of the core and valence electrons. The "(d)" is crucial: it adds polarization functions on heavy (non-hydrogen) atoms. These functions allow the electron orbitals to change shape in response to the molecular environment, which is essential for accurately describing the bonding in a molecule rich in heteroatoms like this compound.[9]

Part 3: A Validated Workflow for Structural and Vibrational Analysis

The following protocol outlines a self-validating workflow for determining the most stable structure of this compound and confirming its stability.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Molecule Construction: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView). The initial bond lengths and angles are set to standard values.

-

Geometry Optimization: A full geometry optimization is performed to locate the lowest energy conformation on the potential energy surface.

-

Software: Gaussian 16 (or similar quantum chemistry package).

-

Keywords: #p B3LYP/6-31G(d) Opt.

-

Causality: The Opt keyword instructs the software to iteratively adjust the molecular geometry to minimize the total electronic energy. The calculation is considered converged when the forces on each atom and the displacement at each step fall below predefined threshold values. This process yields the equilibrium, or most stable, structure of the molecule.[11]

-

-

Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory.

-

Keywords: #p B3LYP/6-31G(d) Freq.

-

Trustworthiness (Self-Validation): This step is the critical validation for the optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a stable minimum, and requires further optimization.[11]

-

Additional Insight: This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data for further validation.[9]

-

Visualization: Computational Workflow

Caption: Flow from a validated structure to actionable drug design insights.

Part 5: From Theoretical Data to Practical Drug Development

The true power of these calculations lies in their application to real-world drug discovery challenges.

-

Predicting Reactivity and Metabolism: The HOMO-LUMO gap provides a direct measure of chemical stability. [12]A molecule with a large gap is less likely to undergo unwanted reactions. The MEP map and atomic charges can highlight electron-rich areas (like the N3 and N4 atoms of the tetrazole ring) that might be susceptible to metabolic modification or, conversely, are key to binding interactions.

-

Informing Pharmacophore and QSAR Models: The calculated properties serve as powerful descriptors for quantitative structure-activity relationship (QSAR) models. [13]For example, the MEP can identify key hydrogen bond donor/acceptor features essential for a pharmacophore model, which can then be used to screen large virtual libraries for new hits. [13]The HOMO/LUMO energies and atomic charges can be used as numerical inputs for QSAR equations that predict the biological activity of novel analogues. [14]* Guiding Lead Optimization: If a lead compound shows toxicity or poor metabolic stability, these calculations can help diagnose the problem. By analyzing the electronic properties of the problematic region, medicinal chemists can propose structural modifications to mitigate the issue, such as adding an electron-withdrawing group to decrease the energy of the HOMO and increase stability.

By integrating this quantum chemical workflow, research organizations can enhance the efficiency and precision of their drug discovery pipelines, making more informed decisions and reducing the cycle time for lead optimization. [13]

References

-

Patsnap Synapse. (2022). What are computational methods for rational drug design? Patsnap. [Link]

-

NeuroQuantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. [Link]

-

Alford, M., & Lim, C. (2013). Computational Methods in Drug Discovery. PubMed Central. [Link]

-

SteerOn Research. (2023). The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]

-

Eman, A. (2023). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Journal of Pharmaceutical Sciences and Research, 1(1), 1-10. [Link]

-

ScienceDirect. (2006). Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione. Journal of Molecular Structure: THEOCHEM, 764(1-3), 135-141. [Link]

-

Supercomputing Frontiers and Innovations. (2021). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations, 8(3). [Link]

-

Seedion. (n.d.). This compound. Seedion. [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7327-7407. [Link]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]

-

Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]

-

Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ResearchGate. [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1332-1340. [Link]

-

ResearchGate. (2019). Drugs in the Tetrazole Series. ResearchGate. [Link]

-

PubMed Central. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

-

Comptes Rendus Chimie. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(3), 284-294. [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. What are computational methods for rational drug design? [synapse.patsnap.com]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. steeronresearch.com [steeronresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]